molecular formula C13H9ClN4O B14361108 N-(2-Azido-4-chlorophenyl)benzamide CAS No. 90300-23-5

N-(2-Azido-4-chlorophenyl)benzamide

Cat. No.: B14361108
CAS No.: 90300-23-5
M. Wt: 272.69 g/mol
InChI Key: VQJGYSLXSTUSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Azido-4-chlorophenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 2-azido and 4-chloro group on the phenyl ring. Benzamide derivatives are widely studied for their biological activities, including histone acetyltransferase (HAT) modulation, antimicrobial, and anticancer properties . Its chlorophenyl substituent is a common pharmacophore in bioactive molecules, enhancing lipophilicity and target binding .

Properties

CAS No.

90300-23-5

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

N-(2-azido-4-chlorophenyl)benzamide

InChI

InChI=1S/C13H9ClN4O/c14-10-6-7-11(12(8-10)17-18-15)16-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,19)

InChI Key

VQJGYSLXSTUSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azido-4-chlorophenyl)benzamide typically involves the reaction of 2-azido-4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Azido-4-chloroaniline+Benzoyl chlorideThis compound\text{2-Azido-4-chloroaniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} 2-Azido-4-chloroaniline+Benzoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azido-4-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in the presence of a suitable solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-(2-Amino-4-chlorophenyl)benzamide.

    Oxidation: Formation of oxidized benzamide derivatives.

Scientific Research Applications

N-(2-Azido-4-chlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Azido-4-chlorophenyl)benzamide involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and imaging applications. The benzamide moiety can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

The following analysis compares N-(2-Azido-4-chlorophenyl)benzamide with structurally or functionally related benzamide derivatives, emphasizing substituent effects on activity and properties.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity/Application Reference
This compound 2-azido, 4-chloro, benzamide core Not explicitly reported -
CTPB (Compound 6) 4-chloro-3-trifluoromethyl, ethoxy Activates p300 HAT in HeLa cells
CTB (Compound 7) 4-chloro-3-trifluoromethyl, ethoxy Activates p300 HAT
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chloro, 2-methoxy, 4-methyl Fluorescence studies; synthetic intermediate
Compound 4 () 3-chloro, 2-chlorophenyl, azetidinone Potent antimicrobial activity
4-(Aminomethyl)-N-(2-chlorophenyl)benzamide 2-chloro, 4-aminomethyl Not reported in evidence
Substituent Effects on Bioactivity
  • Chlorophenyl Groups: The 4-chloro substituent in this compound is shared with CTPB and CTB, which are HAT activators .
  • Azide vs. Ethoxy/Azetidinone: Unlike CTPB/CTB (ethoxy) or Compound 4 (azetidinone), the azide group in the target compound may confer distinct reactivity, such as photolability or participation in bioorthogonal reactions.
  • Aminomethyl vs. Azido: The aminomethyl group in 4-(aminomethyl)-N-(2-chlorophenyl)benzamide could enhance solubility via hydrogen bonding, whereas the azido group in the target compound likely increases hydrophobicity.
Physicochemical Properties
  • Stability: Azides are prone to thermal or photolytic decomposition, whereas ethoxy or aminomethyl groups in analogs (CTPB, ) may enhance stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.